Enhanced Lipophilicity Compared to Oxyresveratrol via Critical 2-Methoxy Substitution
Gnetucleistol D is the 2-methoxy analog of oxyresveratrol. This single substitution increases the computed partition coefficient (XLogP3) to 3.1, compared to a predicted XLogP3 of approximately 2.0 for oxyresveratrol [1][2]. The experimentally determined aqueous solubility is very low at 0.26 g/L (25°C), consistent with its enhanced lipophilic character .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Oxyresveratrol (predicted XLogP3 ≈ 2.0) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 log unit, representing an approximate 12.6-fold increase in partition coefficient |
| Conditions | Computed values from PubChem and SwissADME predictive models. |
Why This Matters
A higher logP correlates with improved membrane permeability and potentially enhanced oral bioavailability, making Gnetucleistol D a more favorable scaffold than oxyresveratrol for cell-based assays or in vivo studies where cellular uptake is a limiting factor.
- [1] PubChem. (2026). Compound Summary for CID 44419358, Gnetucleistol D. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 5281717, Oxyresveratrol. National Library of Medicine. View Source
